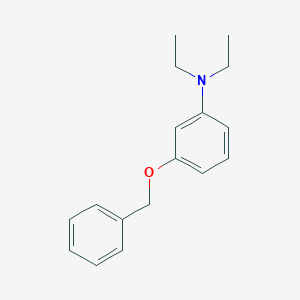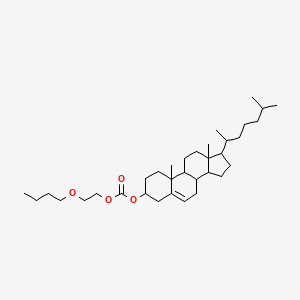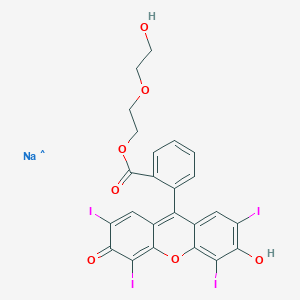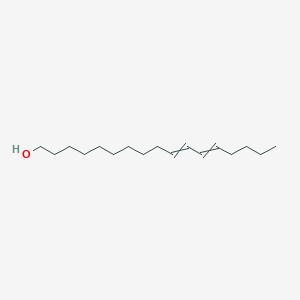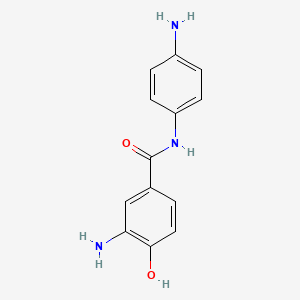
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of amino and hydroxyl functional groups attached to a benzamide core, making it a versatile molecule for chemical synthesis and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylamine and 4-hydroxybenzoic acid.
Condensation Reaction: The 4-aminophenylamine is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Continuous flow systems can be employed for more efficient and scalable production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic Acid: Shares the amino and carboxyl functional groups but lacks the hydroxyl group.
4-Hydroxybenzamide: Contains the hydroxyl and amide groups but lacks the amino group.
4-Aminophenylamine: Contains the amino group but lacks the hydroxyl and amide groups.
Uniqueness
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide is unique due to the presence of both amino and hydroxyl groups on the benzamide core, allowing it to participate in a wide range of chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62639-45-6 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-amino-N-(4-aminophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-12(17)11(15)7-8/h1-7,17H,14-15H2,(H,16,18) |
Clé InChI |
PEGKRPWISAFFTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
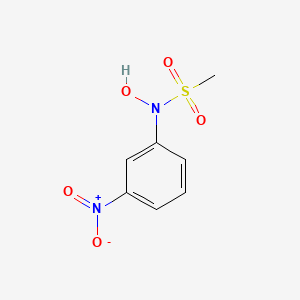

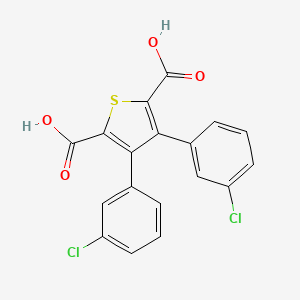
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)

![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
